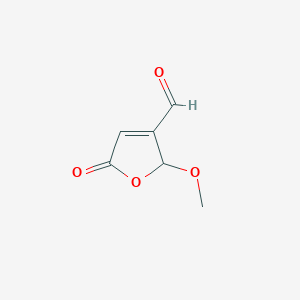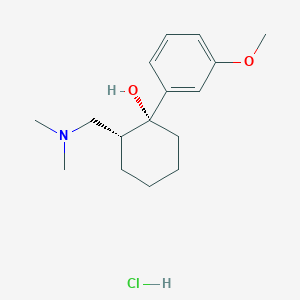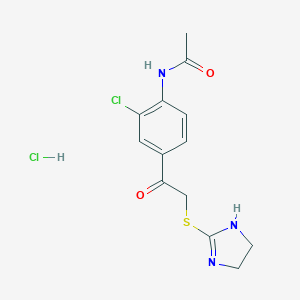
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride involves its binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. This binding leads to the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride has been shown to have various biochemical and physiological effects, including the modulation of pain perception, neuroprotection, and drug addiction. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes that are mediated by this receptor. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.
Direcciones Futuras
There are several future directions for the study of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride. One potential direction is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another potential direction is the investigation of the role of the sigma-1 receptor in various pathological conditions, including neurodegenerative diseases and cancer. Additionally, the use of this compound in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride involves several steps. The first step involves the reaction of 2-chloro-4-nitrobenzoic acid with thioacetamide in the presence of a reducing agent to form 2-chloro-4-(thioacetamido)benzoic acid. The second step involves the reaction of this intermediate with 2-mercapto-4,5-dihydroimidazole in the presence of a coupling agent to form the desired compound.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and drug addiction.
Propiedades
Número CAS |
160518-39-8 |
|---|---|
Nombre del producto |
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride |
Fórmula molecular |
C13H15Cl2N3O2S |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
N-[2-chloro-4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H14ClN3O2S.ClH/c1-8(18)17-11-3-2-9(6-10(11)14)12(19)7-20-13-15-4-5-16-13;/h2-3,6H,4-5,7H2,1H3,(H,15,16)(H,17,18);1H |
Clave InChI |
VMCUMVVMBWQGRC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
Otros números CAS |
160518-39-8 |
Sinónimos |
N-[2-chloro-4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]phenyl]a cetamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



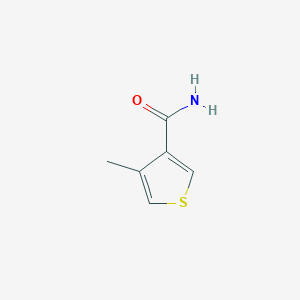


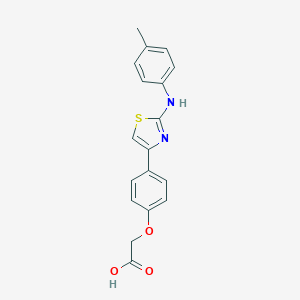
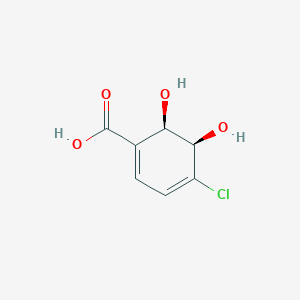
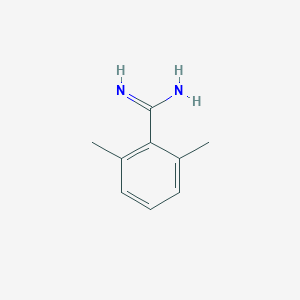
![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
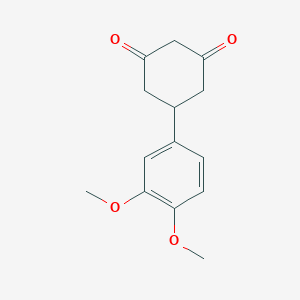
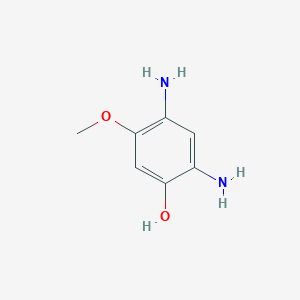

![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
